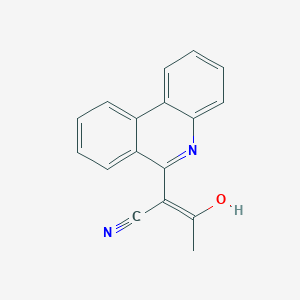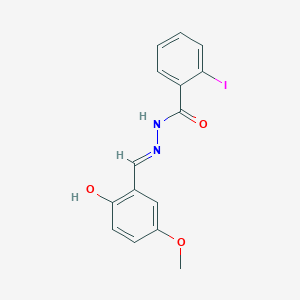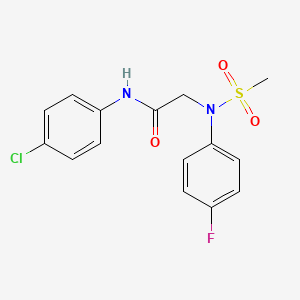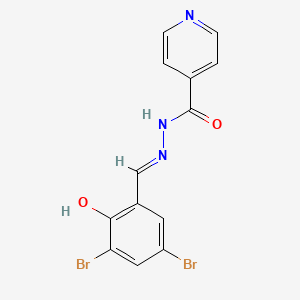![molecular formula C23H22N2O2 B6120801 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B6120801.png)
2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole is a benzimidazole derivative that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole has a variety of biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole has been shown to inhibit the replication of hepatitis C virus and human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole in lab experiments is its ability to exhibit multiple biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been reported to have low toxicity, making it a potentially safe therapeutic agent. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and neurological disorders. Additionally, future studies could focus on developing new synthetic methods for this compound to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole involves the reaction of 4-methylphenol with 2-phenoxyethylamine to form the intermediate, 2-(4-methylphenoxy)ethylamine. This intermediate is then reacted with o-phenylenediamine to form the final product, 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole. The synthesis of this compound has been reported in the literature using different methods, including microwave-assisted synthesis, ultrasound-assisted synthesis, and conventional heating.
Wissenschaftliche Forschungsanwendungen
2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole has been studied for its potential therapeutic applications in various diseases. This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been reported to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole has been shown to have anti-viral activity against hepatitis C virus and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-18-11-13-20(14-12-18)27-17-23-24-21-9-5-6-10-22(21)25(23)15-16-26-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWCZHOWAOXEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6120724.png)

![2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B6120749.png)
![4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine](/img/structure/B6120754.png)
![N-bicyclo[2.2.1]hept-2-yl-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B6120766.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6120767.png)

![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide](/img/structure/B6120777.png)
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6120791.png)


![2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6120814.png)
![2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone](/img/structure/B6120823.png)
![{[5-(2-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B6120834.png)